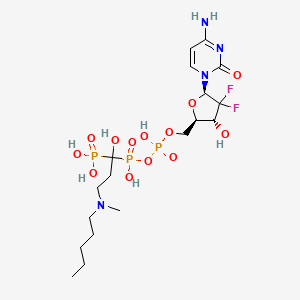
Gem cib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine is a nucleoside analog used as a chemotherapeutic agent. It is primarily employed in the treatment of various cancers, including ovarian cancer, non-small cell lung carcinoma, metastatic breast cancer, and pancreatic cancer . Gemcitabine is known for its ability to inhibit DNA synthesis, thereby preventing the proliferation of cancer cells .
Vorbereitungsmethoden
Gemcitabine is synthesized through a series of chemical reactions. The primary synthetic route involves the conversion of 2’-deoxy-2’,2’-difluorocytidine to gemcitabine. This process includes the use of reagents such as deoxycytidine kinase, which phosphorylates the compound to form gemcitabine monophosphate. This intermediate is then converted to the active compounds, gemcitabine diphosphate and gemcitabine triphosphate . Industrial production methods typically involve large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Gemcitabine undergoes several types of chemical reactions, including:
Oxidation: Gemcitabine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Gemcitabine can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Phosphorylation: This is a crucial reaction for gemcitabine’s activation, where it is phosphorylated by deoxycytidine kinase to form its active metabolites.
Common reagents used in these reactions include deoxycytidine kinase, phosphates, and various oxidizing and reducing agents. The major products formed from these reactions are gemcitabine diphosphate and gemcitabine triphosphate, which are the active forms of the compound .
Wissenschaftliche Forschungsanwendungen
Gemcitabine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with DNA.
Biology: Gemcitabine is employed in research on cell cycle regulation and apoptosis.
Medicine: It is extensively used in clinical research for developing new cancer therapies and understanding drug resistance mechanisms.
Industry: Gemcitabine is produced on an industrial scale for pharmaceutical applications
Wirkmechanismus
Gemcitabine exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This intermediate is further converted to gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Vergleich Mit ähnlichen Verbindungen
Gemcitabine is often compared with other nucleoside analogs, such as cytarabine and fludarabine. While all these compounds inhibit DNA synthesis, gemcitabine has a broader spectrum of antitumor activity and is more effective in treating certain types of cancer . Similar compounds include:
Cytarabine: Used primarily for leukemia treatment.
Fludarabine: Used for chronic lymphocytic leukemia.
Capecitabine: Another nucleoside analog used for breast and colorectal cancers.
Gemcitabine’s unique structure, with two fluorine atoms replacing the hydroxyl group on the ribose, contributes to its distinct mechanism of action and therapeutic efficacy .
Eigenschaften
Molekularformel |
C18H33F2N4O13P3 |
|---|---|
Molekulargewicht |
644.4 g/mol |
IUPAC-Name |
[1-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxy-3-[methyl(pentyl)amino]propyl]phosphonic acid |
InChI |
InChI=1S/C18H33F2N4O13P3/c1-3-4-5-8-23(2)10-7-17(27,38(28,29)30)39(31,32)37-40(33,34)35-11-12-14(25)18(19,20)15(36-12)24-9-6-13(21)22-16(24)26/h6,9,12,14-15,25,27H,3-5,7-8,10-11H2,1-2H3,(H,31,32)(H,33,34)(H2,21,22,26)(H2,28,29,30)/t12-,14-,15-,17?/m1/s1 |
InChI-Schlüssel |
DBLRORCIGRERLK-UBEPTHPKSA-N |
Isomerische SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Kanonische SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)








![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
